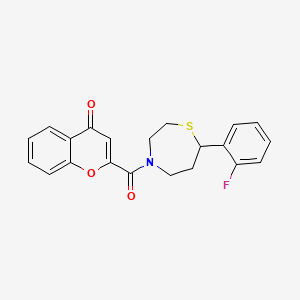

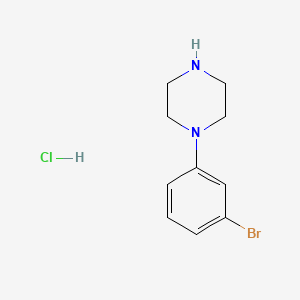

![molecular formula C15H24BNO4S B2972249 N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide CAS No. 2246761-65-7](/img/structure/B2972249.png)

N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide” is a complex organic molecule. It contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom. It also contains a phenyl group (a ring of 6 carbon atoms, similar to benzene) and a dioxaborolane group, which is a type of boronic ester .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through substitution reactions . For example, boronic acid pinacol ester compounds, which include the dioxaborolane group, are significant reaction intermediates in carbon-carbon coupling and carbon heterocoupling reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The structure could be analyzed using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry . Density functional theory (DFT) could be used to calculate the molecular structure and compare it with experimental values .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in substitution reactions . The boronic acid pinacol ester group, in particular, is known to participate in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as density, boiling point, and refractive index could be determined experimentally .Mecanismo De Acción

The mechanism of action of N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide X is not fully understood, but it is believed to act through inhibition of specific enzymes involved in cancer cell growth and inflammation.

Biochemical and Physiological Effects:

This compound X has been shown to have several biochemical and physiological effects in various scientific research studies. It has been found to inhibit the activity of specific enzymes involved in cancer cell growth, as well as reduce inflammation in animal models. Additionally, it has been shown to have low toxicity in vitro and in vivo.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide X in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is the limited availability of the compound, which can make it difficult to perform large-scale experiments.

Direcciones Futuras

There are several potential future directions for the study of N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide X. One direction is the development of more efficient and cost-effective synthesis methods to increase the availability of the compound. Another direction is the study of its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. Additionally, the mechanism of action of this compound X could be further elucidated to better understand its potential therapeutic effects.

In conclusion, this compound X is a novel sulfonamide compound that has gained interest in scientific research for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and future directions are still being studied, and it has shown promise in inhibiting cancer cell growth and reducing inflammation. Further research is needed to fully understand the potential of this compound in therapeutic applications.

Métodos De Síntesis

N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide X can be synthesized through a multi-step process involving the reaction of 2-methyl-4-bromoacetophenone with tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The resulting intermediate is then reacted with ethanesulfonyl chloride to yield this compound X.

Aplicaciones Científicas De Investigación

N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide X has been studied for its potential therapeutic applications in various scientific research studies. One study found that this compound X exhibited potent inhibitory effects on the growth of cancer cells in vitro. Another study found that this compound X had anti-inflammatory effects in a mouse model of acute lung injury.

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO4S/c1-7-22(18,19)17-13-9-8-12(10-11(13)2)16-20-14(3,4)15(5,6)21-16/h8-10,17H,7H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMIFHPYKYPITJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)CC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

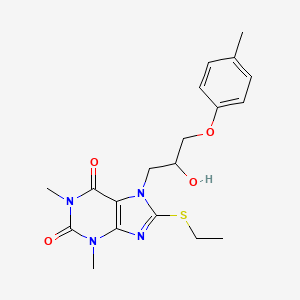

![2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-[3-(4-ethylpiperazin-1-yl)propyl]propanamide](/img/structure/B2972174.png)

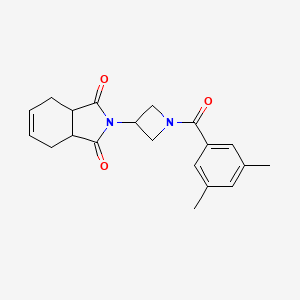

![[4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2972175.png)

![2-(4-fluorophenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2972176.png)

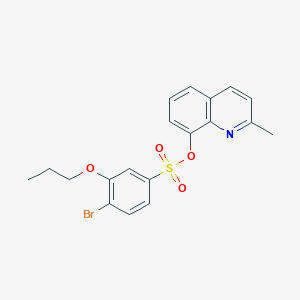

![3-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)propanamide](/img/structure/B2972178.png)

![6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B2972183.png)

![5-chloro-3-{[(3-methylbutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2972185.png)